molecular formula C15H9Cl2NO2 B1332783 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione CAS No. 303997-00-4

1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione

Cat. No.: B1332783
CAS No.: 303997-00-4
M. Wt: 306.1 g/mol
InChI Key: DGUYNCOMHJNSBV-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichlorobenzyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione typically involves the reaction of 2,6-dichlorobenzyl chloride with indole-2,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indole-2,3-diol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the dichlorobenzyl group under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of indole-2,3-diol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

  • 2,6-Dichlorobenzyl alcohol
  • 2,6-Dichlorobenzyl bromide
  • 1-(2,6-Dichlorobenzyl)-2-methyl-1H-imidazole

Comparison: 1-(2,6-Dichlorobenzyl)-1H-indole-2,3-dione is unique due to its indole core, which imparts distinct biological activities compared to other dichlorobenzyl derivatives. The presence of the indole-2,3-dione moiety allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in medicinal chemistry.

Biological Activity

1-(2,6-Dichlorobenzyl)-1H-indole-2,3-dione is a notable compound within the indole derivatives family, recognized for its diverse biological activities. The incorporation of a dichlorobenzyl group enhances its pharmacological profile, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Cl2N2O2C_{15}H_{10}Cl_2N_2O_2, with a molecular weight of approximately 304.14 g/mol. Its structure features an indole core linked to a dichlorobenzyl moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus125 µg/mL
Escherichia coli250 µg/mL
Candida albicans62.5 µg/mL

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines including breast (MCF-7) and colon (HT-29) cancer cells. The results showed:

  • IC50 values were determined to be 15μM15\mu M for MCF-7 and 20μM20\mu M for HT-29 cells.
  • The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : The compound can interact with cellular receptors that regulate apoptosis and cell cycle progression.

Ongoing research aims to elucidate the precise molecular targets and pathways affected by this compound.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indole derivatives:

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundYesYes
IsatinYesModerate
5-Fluoro-1H-indole-2,3-dioneModerateYes

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUYNCOMHJNSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365736
Record name 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303997-00-4
Record name 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2,6-dichlorobenzyl)-isatin was prepared by the method of Example 1, Step A from isatin and 2,6-dichlorobenzyl chloride.
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